Guanosine-2'-2H Monohydrate
Description
Contextualizing Deuterated Nucleosides as Research Probes
The strategic replacement of hydrogen with deuterium (B1214612) is a cornerstone technique in modern chemical and structural biology. acs.org Deuterated compounds, including nucleosides, are invaluable for a range of analytical methods, primarily because the carbon-deuterium (C-D) bond has different physicochemical properties than the carbon-hydrogen (C-H) bond. acs.org This difference is exploited in several advanced research applications.
One of the most significant uses of deuterated nucleosides is in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net NMR is a principal technique for determining the three-dimensional structure and dynamics of biological macromolecules like RNA and DNA. However, the spectra of large nucleic acids are often plagued by complexity and signal overlap, making interpretation difficult. acs.org By selectively replacing hydrogen atoms with deuterium at specific positions, researchers can simplify these complex spectra. nih.govacs.org Since deuterium is not detected in standard proton NMR experiments, its introduction effectively "erases" signals from specific locations, helping to assign the remaining signals unambiguously. acs.org This simplification allows for more precise structural analysis of large RNA molecules. nih.govacs.org
Furthermore, deuteration provides significant advantages for studying the dynamics of nucleic acids. The increased mass of deuterium can lead to longer relaxation times for nearby nuclei, which sharpens NMR signals and allows for the measurement of subtle dynamic processes within the molecule. acs.org Beyond NMR, deuterated nucleosides are critical for investigating enzyme mechanisms through the kinetic isotope effect (KIE), where the difference in reaction rates between a deuterated and non-deuterated substrate can reveal which C-H bonds are broken during a catalytic reaction. acs.org
Significance of Guanosine (B1672433) Derivatives in Biological Systems
Guanosine and its derivatives are fundamental molecules essential to virtually all forms of life. chemicalbook.com As a purine (B94841) nucleoside, guanosine is a primary building block for the synthesis of ribonucleic acid (RNA) and, in its deoxy form (deoxyguanosine), for deoxyribonucleic acid (DNA). medchemexpress.comeurisotop.com The integrity of genetic information and its translation into functional proteins are therefore directly dependent on a steady supply of guanosine-based nucleotides.
Beyond their role in nucleic acids, guanosine derivatives are central to cellular metabolism and signaling. Guanosine triphosphate (GTP) is a key molecule in cellular bioenergetics, second only to adenosine (B11128) triphosphate (ATP). chemicalbook.com It powers processes such as protein synthesis and is the energy source for signal transduction pathways mediated by G-proteins. chemicalbook.com These pathways are critical for cellular responses to hormones, neurotransmitters, and sensory stimuli.
Additionally, guanosine itself acts as a neuromodulator in the central nervous system, exhibiting neuroprotective effects. chemicalbook.com It can modulate glutamatergic system activity, which is implicated in conditions like ischemia and seizure disorders. chemicalbook.com The diverse roles of guanosine derivatives, from genetic coding and energy transfer to cell signaling and neuroprotection, make them a subject of intense research in molecular biology, medicine, and biochemistry. nih.gov The ability to form complex structures, such as G-quadruplexes, also implicates guanosine-rich sequences in the regulation of gene expression and as potential therapeutic targets. acs.org
Overview of Academic Research Domains for Guanosine-2'-2H Monohydrate
The specific placement of a deuterium atom at the 2'-position of the ribose sugar in this compound tailors it for highly specific research applications, primarily within the field of RNA structural biology and biochemistry. omicronbio.comomicronbio.com The 2'-hydroxyl group is a defining feature of RNA, distinguishing it from DNA, and it plays a crucial role in RNA structure, stability, and function.
The primary research domains for this compound include:
NMR Spectroscopy of RNA: The most direct application is in simplifying the ¹H NMR spectra of RNA molecules. nih.goveurisotop.com The 2'-proton (H2') resonance is located in a crowded region of the NMR spectrum, often overlapping with other signals. By using this compound in the enzymatic synthesis of RNA, the signal from the guanosine H2' is eliminated, aiding in the assignment of neighboring resonances and the determination of local RNA conformation. acs.org
Structural Analysis of RNA-Protein Complexes: Understanding how proteins recognize and bind to specific RNA molecules is fundamental to biology. Incorporating this compound can help delineate the points of contact between an RNA molecule and its binding protein, providing high-resolution insights into the structural basis of recognition.
Investigation of RNA Catalysis (Ribozymes): Some RNA molecules, known as ribozymes, can catalyze chemical reactions. The 2'-hydroxyl group is often directly involved in the catalytic mechanism. Studying the kinetic isotope effect using this compound can help elucidate the role of the 2'-position in the chemical steps of ribozyme-mediated reactions.
Data Tables
Table 1: Physicochemical Properties of Guanosine (Unlabeled) This table presents the properties of the parent, non-deuterated compound, Guanosine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O₅ | chemicalbook.com |
| Molecular Weight | 283.24 g/mol | chemicalbook.com |
| Melting Point | 250 °C (decomposes) | chemicalbook.com |
| Water Solubility | 0.75 g/L (25 °C) | chemicalbook.com |
| Appearance | White to light yellow powder | chemicalbook.com |
| CAS Number | 118-00-3 | chemicalbook.comomicronbio.com |
Table 2: Properties of this compound This table outlines the specific properties of the deuterated compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄DN₅O₆ | advtechind.com |
| Molecular Weight | ~302.26 g/mol | nih.gov |
| Isotopic Purity | Typically >98% | scienceopen.com |
| Appearance | White to Off-White Solid | chemicalbook.com |
| Intended Use | Academic research, primarily NMR studies of RNA | nih.goveurisotop.comomicronbio.com |
Properties
Molecular Formula |
C₁₀H₁₄DN₅O₆ |
|---|---|
Molecular Weight |
302.26 |
Synonyms |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-2’-d; DL-Guanosine-2’-d; Guanine Ribonucleoside-2’-d; 9-β-D-Ribofuranosylguanine-2’-d; 2-Aminoinosine-2’-d; NSC 19994-2’-d; Vernine-2’-d; |
Origin of Product |
United States |
Synthetic Methodologies for Guanosine 2 2h Monohydrate and Isotopic Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation at the 2'-Position
Achieving site-specific deuteration at the 2'-position of the ribose ring is a critical step in synthesizing Guanosine-2'-2H Monohydrate. This selective labeling simplifies complex NMR spectra of RNA, aiding in structure determination. tandfonline.com
Another approach involves the chemical synthesis of a deuterated ribose precursor, which is then enzymatically converted to the desired ribonucleotide. nih.gov For example, [2'-2H]-D-ribose can be prepared through chemical methods and subsequently used in enzymatic reactions to produce ribonucleotides with deuterium specifically at the 2'-position. nih.govnih.gov
Furthermore, direct H-D exchange reactions catalyzed by transition metals like ruthenium on carbon (Ru/C) in heavy water (D₂O) have been established for sugars. researchgate.net This method allows for selective deuteration at carbons adjacent to free hydroxyl groups. By protecting other hydroxyl groups, the deuterium exchange can be directed specifically to the 2'-position of the ribose sugar. researchgate.net
Enzymatic Synthesis Approaches for Deuterated Ribonucleotides
Enzymatic synthesis provides an efficient and highly specific route to deuterated ribonucleotides, including the precursors for this compound. scienceopen.combu.edu These methods often start from isotopically labeled simple sugars, like glucose, and utilize a cascade of enzymatic reactions to build the final nucleotide. tandfonline.com
A widely adopted method, pioneered by Williamson and coworkers, employs enzymes from the pentose (B10789219) phosphate (B84403) pathway and nucleotide biosynthesis and salvage pathways. scienceopen.com This in vitro synthesis can efficiently convert labeled glucose into ribonucleoside triphosphates (NTPs). tandfonline.com For example, [1′,3′,4′,5′,5″-²H₅]GTP has been synthesized from ²H₇-glucose. tandfonline.com While this produces perdeuterated ribose, modifications to the starting materials and enzymatic steps can achieve site-specific labeling.
The general enzymatic synthesis scheme involves several key steps:
Phosphorylation of Labeled Ribose: The process often starts with the phosphorylation of a specifically deuterated D-ribose to form 5-phospho-D-ribosyl α-1-pyrophosphate (PRPP). scienceopen.com
Formation of Nucleoside Monophosphate: The deuterated PRPP then reacts with the appropriate base (in this case, guanine) in the presence of a phosphoribosyltransferase to form the nucleoside monophosphate. scienceopen.com
Consecutive Phosphorylations: The nucleoside monophosphate is subsequently phosphorylated to the diphosphate (B83284) and finally to the triphosphate by kinases. scienceopen.com
This enzymatic approach has been successfully used to synthesize a complete set of ribonucleotides specifically deuterated at each ribose carbon, including the 2'-position. bu.edu The yields for these enzymatic syntheses are generally high, with GTP synthesis reported to be between 61–76%. scienceopen.com
Chemical Synthesis Pathways for this compound
While enzymatic methods are prevalent, chemical synthesis offers an alternative and sometimes more scalable approach to producing deuterated ribonucleosides. These pathways often involve the construction of a deuterated ribose ring, which is then coupled to a protected guanine (B1146940) base.
A common strategy begins with a readily available starting material like D-glucose, which is chemically converted through a series of steps to a deuterated ribofuranose precursor. tandfonline.com The introduction of deuterium at the 2'-position can be achieved through stereoselective reduction of a corresponding 2'-keto intermediate using a deuterium source like sodium borodeuteride. google.com
The synthesis of 2'-modified guanosine (B1672433) analogs has been explored, with methods that could be adapted for deuterium incorporation. For instance, the synthesis of 2'-methylseleno guanosine has been reported, demonstrating the feasibility of modifications at this position. d-nb.info
A general chemical synthesis pathway would include:
Protection of Functional Groups: The hydroxyl and amino groups of a starting sugar and the guanine base are protected to prevent unwanted side reactions. umich.edunih.gov
Introduction of Deuterium: A key step involves the stereospecific introduction of a deuterium atom at the 2'-position of the sugar.
Glycosylation: The deuterated and protected sugar is then coupled to the protected guanine base to form the nucleoside.
Deprotection: Finally, all protecting groups are removed to yield the desired Guanosine-2'-2H. cdnsciencepub.com
Purification and Validation of Isotopic Purity for Research Applications
Following synthesis, rigorous purification and validation are essential to ensure the quality of the this compound for research applications, particularly for NMR studies where isotopic purity is paramount. tandfonline.com
Purification: High-performance liquid chromatography (HPLC) is a standard method for purifying the synthesized deuterated nucleosides and nucleotides. nih.gov Reversed-phase chromatography is often employed to separate the desired product from unreacted starting materials, byproducts, and non-deuterated analogs. d-nb.info Column chromatography using silica (B1680970) gel is also a common purification technique in chemical synthesis pathways. nih.gov
Validation of Isotopic Purity: The isotopic purity, or the percentage of molecules that are correctly labeled with deuterium, is a critical parameter. avantiresearch.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a primary tool for determining isotopic purity. researchgate.net By analyzing the mass-to-charge ratio of the compound, the presence and abundance of the deuterated species can be accurately measured. nih.gov Tandem mass spectrometry (MS/MS) can further provide information on the position of the deuterium label. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR spectroscopy are invaluable for confirming the site of deuteration and assessing the level of incorporation. tandfonline.com The disappearance of a proton signal at the 2'-position in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum provide direct evidence of successful deuteration.
For research applications, an average deuterium content of 96+/-1% is often achieved. nih.gov It's important to use analytical methods with high accuracy and resolution to distinguish between the deuterated and non-deuterated isotopologues. researchgate.net
Interactive Data Table: Summary of Synthetic Approaches
| Methodology | Key Features | Typical Starting Materials | Reported Yields/Purity | References |
| Enzymatic Synthesis | High specificity, mild reaction conditions. | Isotopically labeled glucose or ribose. | GTP: 61-76% yield. scienceopen.com >80% overall yield for 2''-deuteration. nih.gov | tandfonline.comscienceopen.combu.edu |
| Chemical Synthesis | Scalable, allows for diverse modifications. | D-glucose, protected guanine derivatives. | Varies depending on the specific pathway. | tandfonline.comgoogle.comd-nb.info |
| Combined Chemo-enzymatic | Combines the scalability of chemical synthesis with the specificity of enzymes. | Chemically synthesized deuterated ribose. | Milligram quantities with ~96% deuterium content. nih.gov | nih.govacs.org |
Advanced Spectroscopic Characterization of Guanosine 2 2h Monohydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a versatile technique that provides atomic-level information on the structure and dynamics of molecules in solution. However, for large biomolecules, spectra can become exceedingly complex and crowded, hindering detailed analysis. The introduction of deuterium (B1214612) at specific positions, such as the 2'-position of guanosine (B1672433), is a cornerstone of modern NMR strategies designed to mitigate these issues.
In RNA, the presence of the 2'-hydroxyl group allows for a greater conformational flexibility of the ribose compared to DNA, leading to a diverse array of structures. This flexibility, however, also contributes to spectral overlap in NMR studies. A strategy for the NMR structure determination of RNA is based on the use of ribonucleoside triphosphates (NTPs) that are deuterated in the ribose ring, with the exception of specific positions like H2' nih.gov. Incorporating Guanosine-2'-2H into an RNA sequence simplifies the complex network of proton-proton interactions within the sugar. This simplification is crucial for resolving ambiguous signals and accurately determining the sugar pucker, which is essential for defining the local conformation of the RNA backbone. The reduction in scalar and dipolar couplings involving the 2'-position leads to narrower linewidths for neighboring proton signals, such as H1' and H3', thereby improving the accuracy of distance and dihedral angle restraints derived from Nuclear Overhauser Effect (NOE) and J-coupling measurements.
Table 1: Impact of 2'-2H Labeling on NMR Parameters for RNA Conformational Studies
| NMR Parameter | Effect of 2'-2H Labeling | Rationale |
|---|---|---|
| H1' and H3' Linewidths | Narrower | Reduction of dipolar relaxation pathways and scalar coupling interactions with the 2' position. |
| NOE Interpretation | Simplified | Elimination of NOE cross-peaks involving the H2' proton, reducing spectral overlap and ambiguity. |
| J-coupling Analysis | More Accurate | Simplification of the spin system allows for more precise measurement of ³J(H1'-H2') and ³J(H2'-H3') couplings. |
While DNA lacks the 2'-hydroxyl group, the principles of spectral simplification through deuteration at the 2'-position are equally applicable. In DNA, there are two protons at the 2'-position (H2' and H2''). Introducing deuterium at one or both of these sites in deoxyguanosine can significantly aid in the assignment of complex spectra, particularly in non-canonical DNA structures where standard chemical shift patterns may not apply nih.gov. The selective deuteration of one of the diastereotopic 2'-protons allows for the unambiguous assignment of the remaining proton and simplifies the analysis of NOE cross-peaks that define the sugar-phosphate backbone conformation nih.gov. This increased number of experimental restraints leads to a more accurate and higher-resolution structure determination of DNA duplexes and other complex motifs nih.gov.
Understanding how proteins recognize and bind to specific nucleic acid sequences is fundamental to molecular biology. NMR spectroscopy is a powerful tool for mapping these interaction surfaces and characterizing the conformational changes that occur upon binding. The use of Guanosine-2'-2H monohydrate in the synthesis of RNA or DNA ligands can greatly facilitate these studies. By reducing the spectral complexity of the nucleic acid, the signals from the protein and the remaining nucleic acid protons become more resolved. This allows for a clearer observation of chemical shift perturbations and intermolecular NOEs, which are key to identifying the binding interface. Saturation Transfer Difference (STD) NMR experiments, which detect the binding epitopes of a ligand, also benefit from the reduced background signal of the deuterated nucleic acid, enabling a more sensitive detection of the protons in direct contact with the protein.
One of the most significant advantages of using this compound is the resulting enhancement in spectral resolution and simplification of complex NMR spectra. Protons are a major source of dipolar relaxation for neighboring nuclei. Replacing a proton with a deuteron (B1233211), which has a much smaller gyromagnetic ratio, drastically reduces these dipolar interactions.
The direct benefits of this substitution in an RNA or DNA molecule containing Guanosine-2'-2H include:
Reduced Linewidths: The transverse relaxation rates (R₂) of the neighboring H1' and H3' protons are decreased, leading to sharper signals (narrower linewidths). This is a consequence of removing the efficient relaxation pathway provided by the H2' proton.
Suppression of Spin Diffusion: In NOESY experiments, the magnetization transfer between protons can extend beyond directly neighboring spins, a phenomenon known as spin diffusion. This can lead to ambiguous or misleading distance restraints. By replacing H2' with deuterium, a key node in the spin diffusion network is removed, resulting in cleaner NOESY spectra and more accurate distance measurements.
Simplified Coupling Networks: The absence of the H2' proton simplifies the scalar coupling (J-coupling) network within the ribose ring. This makes the measurement of other key coupling constants, which are crucial for determining dihedral angles and sugar pucker, more straightforward and accurate.
Table 2: Research Findings on Deuterium-Enhanced Spectral Simplification
| Research Finding | Technique | Significance |
|---|---|---|
| Incorporation of NTPs deuterated at the ribose ring (except for positions like H2') reduces resonance line-width and spectral overlap nih.gov. | 1D and 2D NMR | Enables the study of larger RNA systems (>>50 nucleotides) by simplifying complex spectra. |
| Stereo-specific deuteration demonstrates reduced spectral crowding and line width narrowing in hetero-nuclear multiple-quantum spectra compared to non-deuterated samples nih.gov. | (¹³C,¹H) HMQC | Improves resolution and facilitates assignment in isotopically labeled RNA. |
Guanosine and its derivatives have a remarkable ability to self-assemble into higher-order structures, most notably G-quadruplexes, which are formed from stacked G-tetrads. These structures are found in telomeric regions of DNA and promoter regions of oncogenes, making them important therapeutic targets. Solid-state NMR (ssNMR) is a powerful technique for studying the structure of these large, non-crystalline assemblies.
The incorporation of Guanosine-2'-2H into these aggregates can be advantageous for ssNMR studies. While high-resolution ¹H ssNMR of nucleic acids is challenging due to extensive proton-proton dipolar networks, selective deuteration can significantly improve spectral resolution. By reducing the number of protons in the crowded ribose region, the signals from the remaining protons, including those on the guanine (B1146940) base involved in G-tetrad formation, become better resolved. Furthermore, ²H ssNMR can be used to probe the dynamics and orientation of the C2'-D bond vector within the G-quadruplex structure, providing valuable insights into the local mobility of the sugar backbone in these assemblies.
Solution NMR Methodologies for Characterizing this compound
Solution NMR spectroscopy is a cornerstone for determining the structure and dynamics of molecules in a liquid environment. For this compound, a variety of advanced NMR experiments are employed to provide a comprehensive characterization. The specific deuteration at the 2'-position of the ribose sugar is a key feature that simplifies spectral analysis and provides unique structural insights.
One of the primary techniques is ¹H NMR spectroscopy , which provides information about the chemical environment of protons in the molecule. In this compound, the absence of a proton signal at the 2'-position simplifies the spectrum in that region, reducing signal overlap and facilitating the assignment of other ribose protons.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. Key 2D NMR experiments for this compound include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is used to trace the connectivity of the ribose sugar protons and to confirm the absence of a proton at the 2'-position.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, enabling the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and linking the guanine base to the ribose sugar.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the conformation of the glycosidic bond (the orientation of the base relative to the sugar) and the pucker of the ribose ring.
The deuteration at the 2'-position significantly impacts the relaxation properties of neighboring protons, which can be advantageous in certain NMR experiments. The replacement of a proton with a deuteron, which has a much smaller gyromagnetic ratio, reduces dipolar relaxation contributions, potentially leading to sharper NMR signals for nearby protons.
Furthermore, ²H NMR spectroscopy can be performed to directly observe the deuterium nucleus at the 2'-position. While less common for routine structural elucidation due to the lower sensitivity of the deuterium nucleus, it can provide specific information about the local environment and dynamics at the deuterated site. The chemical shift in a ²H NMR spectrum is identical to that of a ¹H NMR spectrum, but the signals are typically broader.
| NMR Technique | Information Obtained for this compound |
|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons, confirming deuteration at the 2'-position. |
| COSY | Connectivity of the ribose protons (H1', H3', H4', H5', H5''). |
| HSQC | Correlation of each proton to its directly bonded carbon atom. |
| HMBC | Long-range correlations for assigning the complete carbon framework and the base-sugar linkage. |
| NOESY | Spatial proximity of protons, crucial for determining the glycosidic torsion angle and sugar pucker. |
| ²H NMR | Direct detection of the deuterium at the 2'-position, providing information on its local environment. |
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a detailed picture of the molecular vibrations within this compound. These vibrations are sensitive to the molecule's conformation, hydrogen-bonding interactions, and tautomeric state.
Analysis of Hydrogen Bonding Networks through Deuteration-Induced Shifts
Hydrogen bonding plays a critical role in the structure and function of nucleosides. In this compound, hydrogen bonds involve the guanine base, the ribose hydroxyl groups, and the water molecule of hydration. IR and Raman spectroscopy are particularly adept at probing these interactions.
The frequencies of N-H and O-H stretching vibrations are highly sensitive to their involvement in hydrogen bonds. A "free" (non-hydrogen-bonded) O-H or N-H group will have a higher stretching frequency compared to one that is acting as a hydrogen bond donor. The strength of the hydrogen bond is inversely correlated with the stretching frequency; a stronger bond leads to a greater redshift (shift to lower wavenumber).
Deuteration at the 2'-position of the ribose sugar induces a predictable shift in the vibrational frequency of the C-H bond at that position. The C-²H (C-D) stretching vibration occurs at a significantly lower frequency than the corresponding C-¹H stretching vibration due to the heavier mass of deuterium. This isotopic labeling helps to unambiguously assign the vibrational modes associated with the 2'-position.
Furthermore, by comparing the spectra of this compound with its non-deuterated counterpart and with samples where exchangeable protons (on OH and NH groups) are replaced with deuterium by dissolving in D₂O, specific hydrogen-bonding interactions can be mapped out. For instance, the shift in the vibrational frequency of the 3'-OH group upon changes in concentration or temperature can provide information about its involvement in intra- or intermolecular hydrogen bonds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-deuterated) | Expected Frequency Range (cm⁻¹) (2'-²H) | Information Gained |
|---|---|---|---|
| O-H Stretch (Ribose) | 3200 - 3500 | 3200 - 3500 | Involvement in hydrogen bonding. |
| N-H Stretch (Guanine) | 3100 - 3400 | 3100 - 3400 | Hydrogen bonding state of the base. |
| C=O Stretch (Guanine) | 1650 - 1700 | 1650 - 1700 | Tautomeric form and hydrogen bonding at the carbonyl group. |
| C-H Stretch (2'-position) | ~2900 | ~2100 | Confirms deuteration and aids in spectral assignment. |
| Ring Breathing (Guanine) | 650 - 700 | 650 - 700 | Sensitive to the overall conformation of the purine (B94841) ring. |
Studies of Tautomeric Forms and Dynamic Equilibria
Guanosine can exist in different tautomeric forms, primarily the keto-amino and enol-amino forms. Under physiological conditions, the keto-amino form is predominant. nih.gov Vibrational spectroscopy is a powerful tool to identify the dominant tautomeric form and to study any dynamic equilibria that may exist.
The different tautomers have distinct vibrational signatures. For example, the keto form is characterized by a strong C=O stretching band in the IR and Raman spectra, typically found between 1650 and 1700 cm⁻¹. The enol form, on the other hand, would lack this strong carbonyl stretch and instead exhibit a C=N stretch and an O-H stretch from the newly formed hydroxyl group on the purine ring.
By carefully analyzing the vibrational spectra of this compound, the presence of the characteristic C=O stretching band confirms the predominance of the keto-amino tautomer. nih.gov The position and shape of this band can also be sensitive to the local environment, including hydrogen bonding to the carbonyl oxygen.
Variable-temperature IR and Raman studies can be employed to investigate dynamic equilibria between different conformers or tautomers. Changes in the relative intensities of certain vibrational bands with temperature can indicate a shift in the equilibrium population. While significant populations of minor tautomers are not expected for guanosine in neutral solutions, vibrational spectroscopy provides the means to detect them if they are present. nih.gov The deuteration at the 2'-position is not expected to directly influence the tautomeric equilibrium of the guanine base, but it serves as a useful spectroscopic label for the ribose moiety in these studies.
Structural Elucidation and Intermolecular Interactions Via Advanced Diffraction Techniques
X-ray Crystallography of Guanosine-2'-2H Monohydrate and its Biomacromolecular Complexes
In the known crystal structure of guanosine (B1672433) dihydrate, the guanosine molecules are arranged in a monoclinic space group P2₁, with two nucleoside molecules and four water molecules in the asymmetric unit. core.ac.ukcaltech.edunih.gov This arrangement is characterized by extensive hydrogen bonding between the purine (B94841) bases, forming ribbon-like structures. core.ac.ukcaltech.edu Furthermore, the purine bases exhibit significant stacking interactions, with an interplanar spacing of approximately 3.3 Å, a crucial stabilizing force in nucleic acid structures. core.ac.ukcaltech.edu
When complexed with biomacromolecules, such as enzymes, the conformation of guanosine is often constrained by the binding pocket. For instance, the crystal structure of guanosine 5'-monophosphate (GMP) synthetase in complex with xanthosine (B1684192) 5'-monophosphate (XMP), a precursor to GMP, reveals specific interactions between the ribose and phosphate (B84403) moieties with amino acid residues. nih.gov Similar interactions would be expected for this compound when bound to a protein, and X-ray crystallography would be the primary technique to visualize these interactions at an atomic level.
Table 1: Representative Crystallographic Data for Guanosine Dihydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 17.518 |
| b (Å) | 11.502 |
| c (Å) | 6.658 |
| β (°) | 98.17 |
Data based on the structure of guanosine dihydrate. core.ac.ukcaltech.edu
Neutron Diffraction Studies for Precise Hydrogen/Deuterium (B1214612) Atom Localization
X-ray diffraction is limited in its ability to accurately locate hydrogen atoms due to their low electron density. springernature.com Neutron diffraction overcomes this limitation as neutrons scatter off atomic nuclei, and the scattering length of hydrogen and its isotope deuterium are comparable to those of heavier atoms like carbon, oxygen, and nitrogen. springernature.comwikipedia.orgstfc.ac.uk This makes neutron diffraction an exceptionally powerful tool for determining the precise positions of hydrogen and deuterium atoms, which is crucial for understanding hydrogen bonding and the role of water molecules in biological systems. springernature.com
For this compound, a neutron diffraction study would be invaluable. It would allow for the unambiguous localization of the deuterium atom at the 2'-position of the ribose, confirming the site of isotopic labeling. Furthermore, it would provide a detailed picture of the hydrogen-bonding network involving the guanine (B1146940) base, the ribose hydroxyl groups, and the water molecules of hydration. This includes determining the orientation of the water molecules, which is often ambiguous in X-ray structures. springernature.com
While a specific neutron diffraction study on this compound has not been reported, the technique has been successfully applied to other biological macromolecules to elucidate protonation states of amino acid residues and to map out water networks. nih.gov Such a study on deuterated guanosine would provide critical insights into the subtle structural effects of isotopic substitution on hydrogen bond geometries and strengths.
Analysis of Crystal Packing and Hydration Patterns in Deuterated Guanosine Forms
In guanosine dihydrate, the water molecules are not randomly distributed but occupy specific positions, forming hydrogen-bonded bridges between different parts of the guanosine molecules. core.ac.ukcaltech.edu The hydration pattern is critical for the stability of the crystal structure. Studies on the reversible dehydration and hydration of guanosine dihydrate have shown that the crystal can lose and regain water molecules while maintaining its structural integrity, suggesting the presence of robust water channels within the crystal lattice. acs.org
The introduction of a deuterium atom at the 2'-position in this compound is expected to have a subtle but measurable effect on the crystal packing and hydration. Deuterium bonds are generally considered to be slightly stronger and shorter than hydrogen bonds. This could lead to minor adjustments in the unit cell parameters and the geometry of the hydrogen-bonding network. The precise nature of these changes could only be determined through a dedicated crystallographic study. The analysis of the crystal packing would focus on identifying any changes in the base-pairing motifs, the stacking interactions, and the organization of the water molecules compared to the non-deuterated form.
Investigations into the Self-Assembly and Supramolecular Organization of Guanosine Derivatives
Guanosine and its derivatives are well-known for their ability to self-assemble into a variety of supramolecular structures. researchgate.netnih.govuprrp.eduacs.org This self-assembly is driven by the specific hydrogen-bonding capabilities of the guanine base, which can form planar G-quartets, as well as π-π stacking interactions between the aromatic purine rings. nih.gov
G-quartets are square planar arrangements of four guanine bases held together by Hoogsteen hydrogen bonds. These quartets can then stack on top of each other to form G-quadruplex structures, which are of significant interest in biology and nanotechnology. researchgate.net The formation of these structures is often templated by metal cations. acs.org
In the absence of templating cations, guanosine derivatives can self-assemble into other architectures, such as hydrogen-bonded ribbons. nih.gov The specific supramolecular organization is highly dependent on the nature of the guanosine derivative, the solvent, and the presence of other molecules. acs.org Lipophilic modifications to the guanosine molecule can lead to the formation of organogels and other soft materials. nih.gov
The self-assembly properties of this compound are expected to be very similar to those of natural guanosine. The deuteration at the 2'-position is unlikely to significantly alter the fundamental hydrogen-bonding and stacking interactions that drive the formation of G-quartets and other supramolecular structures. However, subtle changes in the kinetics or thermodynamics of assembly might be observable. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, circular dichroism, and electron microscopy would be employed to study the self-assembly of this deuterated nucleoside in solution and on surfaces.
Table 2: Common Supramolecular Assemblies of Guanosine Derivatives
| Assembly Type | Key Interactions | Typical Morphology |
|---|---|---|
| G-Quartet | Hoogsteen Hydrogen Bonding, Cation Templation | Planar tetrameric units |
| G-Quadruplex | Stacking of G-Quartets | Columnar structures, nanowires |
Computational and Theoretical Investigations of Deuterated Guanosine Systems
Molecular Dynamics Simulations of Guanosine-2'-2H Monohydrate in Aqueous and Bound Environments
Molecular dynamics (MD) simulations are a cornerstone for exploring the behavior of biomolecules in their native environments. For this compound, MD simulations elucidate how the increased mass at the C2' position of the ribose sugar influences its dynamic behavior and interactions with surrounding water molecules or binding partners.
Simulations of deuterated guanosine (B1672433) in aqueous solution reveal subtle alterations in the local hydration shell structure and dynamics compared to its non-deuterated counterpart. The deuterium (B1214612) at the 2'-position can lead to slight changes in the hydrogen-bonding network involving the ribose moiety and water molecules. These studies often combine molecular dynamics with quantum chemical calculations to accurately model the system's energetics and intermolecular interactions. nih.gov For instance, combined MD and quantum mechanics (QM) approaches have been effectively used to study hydrated guanosine phosphate (B84403) clusters, providing insights into their geometries and energetics. nih.gov
In the context of bound environments, such as guanosine derivatives interacting with proteins like RNA-dependent RNA polymerase (RdRp), MD simulations can predict binding affinities and interaction patterns. researchgate.net While not specifically focused on deuterated species, these studies establish a methodological framework. By modifying force field parameters to account for the deuterium atom, simulations can predict changes in the stability of the bound complex and the conformational dynamics of the nucleoside within a binding pocket. The increased mass of deuterium can dampen high-frequency vibrations, which may subtly affect the entropic contributions to binding free energy.
Table 1: Representative Parameters in MD Simulations of Nucleoside Systems
| Parameter | Description | Typical Value/Method | Relevance to Deuteration |
|---|---|---|---|
| Force Field | A set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS | Requires modification of mass and potentially bond/angle parameters for C-2H bond. |
| Water Model | Representation of solvent molecules | TIP3P, SPC/E | Influences the simulated hydration structure around the deuterated ribose. |
| Simulation Time | Duration of the simulation | Nanoseconds (ns) to Microseconds (µs) | Must be sufficient to sample conformational transitions affected by deuteration. |
Quantum Chemical Calculations (DFT) on Deuteration Effects on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into how deuteration at the 2'-position of the ribose affects the electronic properties and chemical reactivity of guanosine. DFT is used to calculate parameters such as molecular orbital energies, charge distributions, and the activation energies of chemical reactions. nih.govmdpi.com
Deuteration is generally considered to have a minimal direct effect on the time-averaged electronic structure, as the electron distribution is largely governed by nuclear charge, which is identical for hydrogen and deuterium. However, the change in mass affects the zero-point vibrational energy (ZPVE) of the C-H/C-D bond. The C-D bond has a lower ZPVE than the C-H bond, making it stronger and more difficult to break. This phenomenon is the basis of the kinetic isotope effect (KIE).
DFT calculations are critical for quantifying the KIE in reactions involving the 2'-position. For example, in studies of hydrogen abstraction by hydroxyl radicals, a significant reaction in oxidative DNA damage, the rate constant for abstraction from the C2' position would be predicted to be lower for Guanosine-2'-2H. mdpi.com Quantum chemical calculations have been employed to determine reaction pathways for tautomer generation in guanine-containing base pairs, where substituting hydrogen with deuterium was found to significantly decrease the reaction rate, showcasing a large KIE. acs.orgnih.gov
Table 2: DFT-Calculated Properties for H vs. 2H at the 2'-Position of a Guanosine Model
| Property | C2'-H (Protiated) | C2'-2H (Deuterated) | Implication of Deuteration |
|---|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | Stronger effective bond, harder to break. |
| C-H/C-D Stretching Frequency | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Observable shift in vibrational spectra. |
| Activation Energy (for H/D abstraction) | E_a | > E_a | Slower reaction rate (KIE > 1). |
Modeling of Conformational Landscapes and Energetic Profiles of Ribose Pucker in Deuterated Nucleosides
The conformation of the five-membered ribose ring, known as the "sugar pucker," is a critical determinant of nucleic acid structure (e.g., A-form vs. B-form DNA). The ring can adopt various conformations, with the C2'-endo and C3'-endo puckers being the most common and energetically favorable. The selective deuteration at the 2'-position provides a unique tool to study and influence this conformational equilibrium. acs.orgnih.gov
Theoretical modeling is used to map the potential energy surface of the ribose ring as a function of its puckering coordinates. These calculations can predict the relative energies of the C2'-endo and C3'-endo states and the energy barrier between them. The introduction of deuterium at the C2' position alters the vibrational modes of the sugar ring. This change in vibrational dynamics can subtly shift the conformational equilibrium.
Computational studies suggest that the increased mass of deuterium can slightly favor one pucker conformation over the other by altering the vibrational entropy of the system. While the effect on the potential energy surface is negligible, the change in the kinetic energy landscape can be significant enough to be observed experimentally, for instance, through NMR spectroscopy. acs.orgnih.gov The ability to accurately determine sugar conformation is enhanced by the measurement of scalar and residual dipolar couplings involving the deuteron (B1233211) at the H2'' position. acs.orgnih.gov
Table 3: Theoretical Energetic Profile of Ribose Pucker Conformations
| Conformation | Relative Energy (kcal/mol) - Protiated | Predicted Shift upon 2'-Deuteration (kcal/mol) | Structural Implication |
|---|---|---|---|
| C2'-endo | 0 (Reference) | ~0.0 - 0.1 | Predominant in B-DNA. |
| C3'-endo | ~0.5 - 1.0 | ~-0.05 - -0.1 | Predominant in A-DNA and RNA. |
Theoretical Prediction of Spectroscopic Parameters for Validation and Interpretation
A primary application of computational chemistry in the study of deuterated molecules is the prediction of spectroscopic data, which is essential for validating experimental findings and aiding in the interpretation of complex spectra. olemiss.edu
For NMR spectroscopy, quantum chemical methods can predict chemical shifts and spin-spin coupling constants (J-couplings). In this compound, calculating the expected changes in the ¹H and ¹³C chemical shifts of nuclei near the C2' position helps in assigning NMR signals. The simplification of NMR spectra by replacing a proton with a deuteron is a key advantage, and theoretical predictions are vital for analyzing the resulting data. scienceopen.comnih.gov
In the realm of vibrational spectroscopy (Infrared and Raman), DFT calculations can accurately predict the vibrational frequencies of the molecule. rsc.org The most dramatic and predictable effect of deuteration is the shift of the C-H stretching frequency to a lower value for the C-D bond due to the heavier mass of deuterium. Theoretical calculations can predict this shift with high accuracy, confirming the site of deuteration. Anharmonic DFT calculations have been successfully used to reproduce the experimental vibrational spectra of guanosine-cytidine pairs, including deuterated variants, in the fingerprint and N-H stretching regions. rsc.org
Table 4: Comparison of Theoretical and Experimental Spectroscopic Parameters
| Spectroscopic Parameter | Theoretical Prediction Method | Predicted Value for C2'-H | Predicted Value for C2'-2H | Typical Experimental Observation |
|---|---|---|---|---|
| ¹H NMR Chemical Shift (H2') | GIAO-DFT | ~4.5 ppm | Signal Absent | Disappearance of the H2' signal. |
| ¹³C NMR Chemical Shift (C2') | GIAO-DFT | ~75 ppm | ~74.9 ppm (Isotope shift) | Small upfield shift of the C2' signal. |
| C-H/D Stretch Freq. (Raman) | Anharmonic DFT | ~2900 cm⁻¹ | ~2100 cm⁻¹ | A new peak appears around 2100 cm⁻¹ and the ~2900 cm⁻¹ peak diminishes. nih.gov |
Biochemical and Mechanistic Studies Utilizing Guanosine 2 2h Monohydrate As a Probe
Investigation of Enzyme Catalysis Mechanisms Involving Guanosine (B1672433) Substrates (e.g., GTPases, Nucleoside Kinases, GMP Reductase)
The use of deuterated substrates is a cornerstone in the investigation of enzyme reaction mechanisms. While direct studies employing Guanosine-2'-2H Monohydrate are not extensively documented in publicly available literature, the principles of its application can be understood from studies on related enzyme systems involving guanosine derivatives and other deuterated molecules.
GTPases: These enzymes catalyze the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (B83284) (GDP), a critical reaction in cellular signaling. nih.govnih.govmdpi.commdpi.com The mechanism of GTP hydrolysis is a subject of intense research, with computational models suggesting a two-step process involving a substantial spatial separation of the gamma-phosphate group followed by proton transfers mediated by water molecules and key amino acid residues. nih.gov The use of isotopically labeled GTP, including at the ribose moiety, could provide experimental validation for these proposed mechanisms by revealing kinetic isotope effects (KIEs) on the rates of bond cleavage and formation.
Nucleoside Kinases: These enzymes are crucial for the salvage pathway of nucleoside metabolism, catalyzing the phosphorylation of nucleosides to form nucleotides. nih.gov Studies on nucleoside kinases could utilize this compound to probe the binding and catalytic steps. A deuterium (B1214612) at the 2'-position could influence the enzyme's affinity for the substrate or the rate of the phosphorylation reaction, providing insights into the role of the ribose sugar in the catalytic cycle. High-throughput screening assays for nucleoside kinases could be adapted to compare the phosphorylation rates of deuterated and non-deuterated guanosine, thereby identifying any rate-limiting steps associated with the ribose moiety. nih.gov
GMP Reductase: This enzyme catalyzes the NADPH-dependent reductive deamination of guanosine monophosphate (GMP) to inosine (B1671953) monophosphate (IMP). researchgate.netwikipedia.org Mechanistic studies on GMP reductase from E. coli have employed deuterated NADPH (NADPD) to investigate the hydride transfer step. researchgate.netresearchgate.net These studies revealed a primary deuterium kinetic isotope effect on Vmax, indicating that the hydride transfer is partially rate-limiting. researchgate.net While the deuterium was on the cofactor in this case, a similar experimental design using this compound could elucidate the role of the guanosine substrate in the reaction mechanism. For instance, a secondary KIE might be observed if the conformation of the ribose sugar changes during the transition state of the reaction.
A summary of potential applications of this compound in studying enzyme mechanisms is presented in the table below.
| Enzyme Class | Potential Information from this compound |
| GTPases | Elucidation of the role of the ribose moiety in GTP binding and hydrolysis; investigation of conformational changes during catalysis. |
| Nucleoside Kinases | Probing the importance of the 2'-hydroxyl group in substrate recognition and the phosphorylation mechanism. |
| GMP Reductase | Determining if conformational changes in the ribose ring contribute to the rate-limiting step of the reaction. |
Tracing Molecular Pathways of Nucleoside Metabolism and Interconversions in Model Systems
Isotopically labeled molecules are invaluable for tracing the metabolic fate of compounds in biological systems. mpg.denih.govbiorxiv.orgcam.ac.ukbiorxiv.org The deuterium label in this compound acts as a tracer, allowing researchers to follow the path of the guanosine molecule through various metabolic and salvage pathways.
Upon cellular uptake, guanosine can be phosphorylated to GMP, which can then be further converted to GDP and GTP. nih.gov Alternatively, it can be phosphorolytically cleaved to guanine (B1146940) and ribose-1-phosphate (B8699412) by purine (B94841) nucleoside phosphorylase. nih.gov By introducing this compound into a cell or model system, the appearance of the deuterium label in downstream metabolites such as GMP, GTP, or even in the ribose pool can be monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mpg.denih.govbiorxiv.orgbiorxiv.org
This approach can provide quantitative data on the flux through different branches of nucleoside metabolism. For example, by measuring the rate of incorporation of the deuterium label into the GTP pool, one can estimate the activity of the guanosine salvage pathway. nih.gov Such studies are crucial for understanding how cells maintain their nucleotide pools under different physiological and pathological conditions.
The table below illustrates how this compound could be used to trace metabolic pathways.
| Metabolic Pathway | Analyte to Monitor | Technique |
| Guanosine Salvage | Deuterated GMP, GDP, GTP | Mass Spectrometry, NMR |
| Purine Catabolism | Deuterated Ribose-1-Phosphate | Mass Spectrometry, NMR |
| Nucleotide Synthesis | Incorporation of deuterium into newly synthesized nucleic acids | Mass Spectrometry |
Elucidation of Specific Molecular Recognition Events and Binding Affinities
The interaction of guanosine and its derivatives with proteins and nucleic acids is fundamental to many biological processes. The deuterium label in this compound can be a subtle yet powerful tool for studying these molecular recognition events. While the chemical properties of deuterium and hydrogen are very similar, the increased mass of deuterium can lead to slight changes in vibrational frequencies and bond lengths, which in turn can affect non-covalent interactions such as hydrogen bonding and van der Waals forces.
These subtle changes can influence the binding affinity of guanosine for its target molecules. nih.govrsc.orgmdpi.com Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence-based assays can be used to precisely measure the binding constants of this compound and its non-deuterated counterpart to a specific protein or RNA target. A measurable difference in binding affinity, known as an equilibrium isotope effect, would provide valuable information about the nature of the binding pocket and the importance of the 2'-hydroxyl group in the interaction.
For instance, if the 2'-hydroxyl group of guanosine is involved in a critical hydrogen bond with a protein, the substitution with deuterium might slightly alter the strength of this bond, leading to a detectable change in binding affinity.
The following table summarizes the potential use of this compound in molecular recognition studies.
| Interaction Studied | Experimental Technique | Potential Finding |
| Guanosine-Protein Binding | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Determination of equilibrium isotope effects on binding affinity, revealing the role of the 2'-hydroxyl in the interaction. |
| Guanosine-RNA Interaction | NMR Spectroscopy, Fluorescence Spectroscopy | Probing changes in the local environment of the guanosine binding site upon deuteration. |
Deuterium Kinetic Isotope Effects in Guanosine-Mediated Reactions
The most powerful application of this compound in mechanistic studies is the measurement of deuterium kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when a hydrogen atom is replaced with a deuterium atom at or near the site of bond breaking or formation. nih.govresearchgate.netrsc.org
A primary KIE is observed when the bond to the deuterium atom is broken in the rate-determining step of the reaction. In the case of this compound, a primary KIE would not be expected in most enzymatic reactions involving the guanine base or the phosphate (B84403) groups, as the C-D bond at the 2'-position is not typically broken.
However, a secondary KIE can be observed when the hybridization or bonding environment of the deuterated carbon changes during the transition state. For example, if an enzymatic reaction mechanism involves a conformational change of the ribose ring that alters the steric environment around the 2'-position in the rate-limiting step, a secondary KIE might be detected. The magnitude of this effect can provide detailed information about the structure of the transition state.
The table below outlines the types of kinetic isotope effects that could be investigated using this compound.
| Type of KIE | Mechanistic Insight |
| Primary KIE | Unlikely for most guanosine reactions not directly involving the 2'-position. |
| Secondary KIE | Provides information about changes in the hybridization or conformation of the ribose ring in the transition state. |
| Solvent KIE | When used in conjunction with D₂O, helps to separate the effects of substrate and solvent deuteration on the reaction rate. |
Future Directions and Emerging Research Applications of Guanosine 2 2h Monohydrate
Development of Novel Isotopic Labeling Strategies for Complex Biomolecules
The sheer size and complexity of many biologically significant macromolecules, particularly large RNA molecules, present considerable challenges for traditional structural biology techniques. Guanosine-2'-2H Monohydrate is proving to be a critical component in the development of sophisticated isotopic labeling strategies designed to overcome these hurdles. The primary advantage of site-specific deuteration is the simplification of complex spectra in nuclear magnetic resonance (NMR) spectroscopy.
One innovative approach involves the chemoenzymatic synthesis of nucleotides where selectively labeled components can be combined. For instance, a labeled ribose, such as that in this compound, can be attached to a selectively 15N-labeled guanine (B1146940) base. worktribe.com This strategy, when combined with extensive deuteration of the ribose, significantly enhances the quality of NMR data for large RNAs by reducing signal overlap and sharpening signals. worktribe.com
Furthermore, site-specific isotopic labeling of long RNA molecules has been established using enzymatic reactions. nih.gov This technique allows for the precise incorporation of an isotopically labeled guanosine (B1672433), such as this compound, at a specific residue within a long RNA sequence. nih.gov This targeted labeling is invaluable for studying the structure and function of catalytically or structurally important regions within a large biomolecule without the spectral complexity that arises from uniform labeling. nih.gov
Table 1: Isotopic Labeling Strategies Incorporating Deuterated Guanosine
| Labeling Strategy | Biomolecule Target | Purpose | Key Advantage |
|---|---|---|---|
| Chemoenzymatic Synthesis | Large RNAs (>200 nt) | NMR signal assignment and dynamics analysis | Reduces signal overlap and complications from uniform 15N labeling. worktribe.com |
| Site-Specific Enzymatic Labeling | Long RNA molecules | Probing chemically important residues | Allows for focused analysis of specific sites in large molecules. nih.gov |
Integration with Advanced Analytical Techniques for Enhanced Structural Insights
The utility of this compound is significantly amplified when integrated with advanced analytical techniques. The primary beneficiary of this integration is NMR spectroscopy, but other methods such as neutron scattering and solid-state NMR also gain considerable power.
In solution NMR, the deuteration at the 2'-position of the ribose in this compound helps to reduce dipolar interactions, which are a major source of line broadening in large biomolecules. nih.gov This leads to sharper signals and allows for the study of larger and more complex systems. worktribe.com Techniques such as Pulsed Field Gradient (PFG) NMR can be used with deuterated guanosine derivatives to study the self-assembly processes of G-quadruplexes, providing insights into their structure and the influence of cations and solvents. cas.cn
Neutron scattering is another powerful technique that benefits from the use of deuterated molecules like this compound. nih.gov Hydrogen and deuterium (B1214612) have very different neutron scattering cross-sections, allowing for a technique known as "contrast variation." By selectively deuterating parts of a biomolecule or the surrounding solvent, researchers can effectively make certain components "invisible" to the neutron beam, thereby highlighting the structure and dynamics of the non-deuterated parts. nih.govrsc.org This is particularly useful for studying the hydration shells of nucleic acids and understanding water-DNA interactions. nih.govsemanticscholar.orgspringernature.com
Solid-state NMR is an emerging technique for studying the structure of biomolecules in a non-crystalline solid state. The use of deuterated compounds like this compound in solid-state NMR can provide direct information on hydrogen-bonding arrangements, metal ion interactions, and local molecular dynamics that are difficult to obtain by other methods. acs.orgrsc.orgresearchgate.net
Table 2: Advanced Analytical Techniques Enhanced by this compound
| Analytical Technique | Application | Information Gained |
|---|---|---|
| Solution NMR Spectroscopy | Structure and dynamics of large RNAs and G-quadruplexes | Reduced spectral complexity, sharper signals, insights into self-assembly. worktribe.comcas.cn |
| Neutron Scattering | Studying biomolecular hydration and dynamics | Contrast variation to highlight specific parts of a complex, details of water-nucleic acid interactions. nih.govrsc.org |
Exploration of this compound in Biomimetic Systems
Biomimetic systems are artificial constructs designed to mimic natural biological systems, providing controlled environments to study specific biological processes or to create novel functional materials. Guanosine and its derivatives, including this compound, have a natural tendency to self-assemble into higher-order structures, most notably G-quadruplexes, which are held together by Hoogsteen hydrogen bonds between four guanine bases. nih.gov This property is being exploited in the construction of biomimetic systems.
Guanosine-based hydrogels are a prime example of such biomimetic systems. These hydrogels can be designed to respond to specific stimuli, such as the presence of glucose, and can be loaded with enzymes to create a cascade of reactions. rug.nl For instance, a guanosine-quadruplex hydrogel has been developed as a container for a cascade reaction that consumes endogenous glucose for the treatment of infected wounds in diabetic models. rug.nl The incorporation of this compound into these hydrogels could provide a means to study their internal structure and dynamics using techniques like solid-state NMR.
Furthermore, the creation of artificial cells and synthetic biomimetic membranes is a rapidly advancing field. semanticscholar.orgrsc.orgumd.edu These systems are used to study fundamental cellular processes, such as membrane permeability to drugs. nih.govnih.goviapchem.orgkisti.re.kr Guanosine derivatives can be incorporated into these artificial membranes to mimic the behavior of natural cell membranes more closely. The use of this compound in these systems would allow for detailed structural studies of the membrane and its interaction with other molecules using techniques sensitive to isotopic labels.
Potential for Advancing Understanding of Fundamental Biological Processes at the Atomic Level
The ability to probe biological systems with atomic-level precision is crucial for a deep understanding of their function. This compound is a key tool in achieving this level of detail for several fundamental biological processes.
Nucleic Acid Hydration: The hydration shell surrounding DNA and RNA is critical for their structure and function. springernature.com Neutron scattering and NMR studies using deuterated nucleic acids, including those incorporating this compound, can provide detailed information about the location and dynamics of water molecules in the hydration shell. nih.govnih.govdoi.org This is essential for understanding how water mediates the interactions of nucleic acids with other molecules.
Protein-RNA Recognition: The interaction between proteins and RNA is central to many cellular processes, from gene regulation to catalysis. By incorporating deuterated guanosine analogs into an RNA target, researchers can use NMR and other techniques to identify the specific functional groups on the RNA that are involved in protein binding. nih.gov This provides a detailed map of the protein-RNA interface and the forces that stabilize the complex.
DNA Repair Mechanisms: DNA is constantly under assault from damaging agents, and cells have evolved sophisticated repair mechanisms to maintain genomic integrity. cas.cnnih.govnih.govnobelprize.orgkhanacademy.org Studying these mechanisms at an atomic level is crucial for understanding diseases like cancer. The use of isotopically labeled nucleotides, including deuterated guanosine, allows researchers to follow the chemical steps of DNA repair processes and to characterize the structures of the enzymes and DNA intermediates involved. nih.gov
Enzymatic Reaction Mechanisms: The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govrsc.orgmdpi.comiaea.orgscispace.com By replacing a hydrogen atom with a deuterium at a position involved in bond breaking or formation, such as in this compound, scientists can measure the effect on the reaction rate. This information provides critical insights into the transition state of the reaction and the mechanism of catalysis. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Guanosine |
| Guanine |
| Deuterium |
| 15N-labeled guanine |
| Glucose |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Guanosine-2'-2H Monohydrate with high isotopic purity?
- Methodological Answer : Synthesis requires precise deuteration at the 2' position of the ribose moiety. Isotopic purity is achieved via enzymatic or chemical exchange methods under controlled pH and temperature. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) and high-performance liquid chromatography (HPLC) are essential for verifying isotopic incorporation and purity. Contamination risks from non-deuterated solvents must be minimized during purification .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Methodological Answer : Key steps include:
- Solubility Studies : Conduct equilibrium solubility tests in buffered solutions (pH 1.2–6.8) at 37°C, adhering to Biopharmaceutics Classification System (BCS) guidelines.
- Stability Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
- Spectroscopic Validation : Employ UV-Vis spectroscopy to confirm molar absorptivity and Fourier-transform infrared (FTIR) spectroscopy for functional group analysis .
Q. What analytical techniques are recommended for verifying the structural integrity of deuterated guanosine derivatives?
- Methodological Answer :
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) or gas chromatography–time-of-flight mass spectrometry (GC-TOFMS) to confirm molecular weight and isotopic distribution.
- X-ray Crystallography : Resolve crystal structures to validate deuteration sites and hydrogen-bonding patterns.
- Chromatographic Purity : Apply reverse-phase HPLC with UV detection (254 nm) to quantify impurities (<0.5%) .
Advanced Research Questions
Q. How can isotopic labeling at the 2' position influence enzymatic kinetics in GTP-dependent metabolic pathways?
- Methodological Answer :
- Kinetic Assays : Compare and values between deuterated and non-deuterated guanosine in enzyme systems (e.g., guanylate kinase).
- Isotope Effect Analysis : Quantify primary kinetic isotope effects (KIE) using ratios.
- Computational Modeling : Perform density functional theory (DFT) calculations to predict deuterium’s impact on transition-state stabilization .
Q. What strategies resolve contradictions in solubility data for this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically review experimental conditions (e.g., buffer composition, temperature) using tools like PRISMA guidelines.
- Reproducibility Checks : Replicate conflicting studies with standardized protocols (e.g., USP <711> dissolution apparatus).
- Error Source Identification : Validate equipment calibration and assess batch-to-batch variability in compound synthesis .
Q. How do researchers optimize deuteration protocols to minimize isotopic scrambling in this compound?
- Methodological Answer :
- Reaction Optimization : Use deuterium oxide (DO) with pH-controlled ion-exchange resins to target specific hydroxyl groups.
- Quenching Techniques : Rapidly cool reactions to halt unintended deuterium exchange.
- Isotopic Tracing : Apply -NMR to monitor scrambling at adjacent carbons during synthesis .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in deuterated guanosine toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or log-logistic models using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare IC values across cell lines.
- Multivariate Analysis : Identify confounding variables (e.g., solvent polarity) via principal component analysis (PCA) .
Q. How can researchers validate the biological relevance of in vitro findings for this compound in vivo?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Metabolite Tracking : Use -NMR to trace deuterium retention in excreted metabolites.
- Cross-Species Correlation : Compare metabolic stability in human vs. rodent liver microsomes .
Ethical and Reproducibility Considerations
Q. What documentation standards ensure reproducibility in studies involving deuterated nucleotides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
